Cas no 51152-25-1 (dimethyl (5R,5'R,6R,6'R,10aS,10a'S)-1,1',5,5',9,9'-hexahydroxy-6,6'-dimethyl-8,8'-dioxo-5,5',6,6',7,7',8,8'-octahydro-10aH,10a'H-2,2'-bixanthene-10a,10a'-dicarboxylate)

51152-25-1 structure
Produktname:dimethyl (5R,5'R,6R,6'R,10aS,10a'S)-1,1',5,5',9,9'-hexahydroxy-6,6'-dimethyl-8,8'-dioxo-5,5',6,6',7,7',8,8'-octahydro-10aH,10a'H-2,2'-bixanthene-10a,10a'-dicarboxylate
dimethyl (5R,5'R,6R,6'R,10aS,10a'S)-1,1',5,5',9,9'-hexahydroxy-6,6'-dimethyl-8,8'-dioxo-5,5',6,6',7,7',8,8'-octahydro-10aH,10a'H-2,2'-bixanthene-10a,10a'-dicarboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- dimethyl (5R,5'R,6R,6'R,10aS,10a'S)-1,1',5,5',9,9'-hexahydroxy-6,6'-dimethyl-8,8'-dioxo-5,5',6,6',7,7',8,8'-octahydro-10aH,10a'H-2,2'-bixanthene-10a,10a'-dicarboxylate
- dimethyl (5R,5'R,6R,6'R,10aS,10a'S)-1,1',5,5',9,9'-hexahydroxy-6,6'-dimethyl-8,8'-dioxo-5,5',6,6',7,7',8,8'-octahydro-10aH,10
- Q27285830
- (7,7'-BI-4AH-XANTHENE)-4A,4'A-DICARBOXYLIC ACID, 2,2',3,3',4,4',9,9'-OCTAHYDRO-1,1',4,4',8,8'-HEXAHYDROXY-3,3'-DIMETHYL-9,9'-DIOXO-, DIMETHYL ESTER, (3R-(3.ALPHA.,4.ALPHA.,4A.BETA.,7(3'R*,4'R*,4'AS*)))-
- Secalonic acid E
- (3R-(3alpha,4alpha,7(3'R*,4'R*,4'aS*)))-Dimethyl 2,2',3,3',4,4',9,9'-octahydro-1,1',4,4',8,8'-hexahydroxy-3,3'-dimethyl-9,9'-dioxo-(7,7'-Bi-4aH-xanthene)-4a,4'a-dicarboxylate
- OT6407B96O
- (7,7'-Bi-4aH-xanthene)-4a,4'a-dicarboxylic acid, 2,2',3,3',4,4',9,9'-octahydro-1,1',4,4',8,8'-hexahydroxy-3,3'-dimethyl-9,9'-dioxo-, dimethyl ester, (3R-(3alpha,4alpha,7(3'R*,4'R*,4'aS*)))-
- 51152-25-1
- UNII-OT6407B96O
-
- Inchi: InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,33-36,39-40H,9-10H2,1-4H3
- InChI-Schlüssel: DRYDKQOPVBDZMQ-UHFFFAOYSA-N
- Lächelt: COC(=O)C12Oc3ccc(c(O)c3C(=O)C1=C(O)CC(C)C2O)-c1ccc2OC3(C(O)C(C)CC(O)=C3C(=O)c2c1O)C(=O)OC |c:38,t:17|
Berechnete Eigenschaften
- Genaue Masse: 638.1635
- Monoisotopenmasse: 638.164
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topologische Polaroberfläche: 227Ų
Experimentelle Eigenschaften
- Dichte: 1.67
- Siedepunkt: 846°C at 760 mmHg
- Flammpunkt: 273.6°C
- Brechungsindex: 1.725
- PSA: 226.58
dimethyl (5R,5'R,6R,6'R,10aS,10a'S)-1,1',5,5',9,9'-hexahydroxy-6,6'-dimethyl-8,8'-dioxo-5,5',6,6',7,7',8,8'-octahydro-10aH,10a'H-2,2'-bixanthene-10a,10a'-dicarboxylate Verwandte Literatur
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
51152-25-1 (dimethyl (5R,5'R,6R,6'R,10aS,10a'S)-1,1',5,5',9,9'-hexahydroxy-6,6'-dimethyl-8,8'-dioxo-5,5',6,6',7,7',8,8'-octahydro-10aH,10a'H-2,2'-bixanthene-10a,10a'-dicarboxylate) Verwandte Produkte
- 1357740-89-6(5-[(2,5-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 2171859-42-8(2-(4-carbamoylphenyl)-1,3-thiazole-4-carboxylic acid)
- 205445-56-3(Boc-d-3-cyanophenylalanine)
- 2138575-03-6(2-cyclobutyl-8-ethylimidazo1,2-apyridine-3-carboxylic acid)
- 1197530-53-2(1-(6-chloropyridine-3-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide)
- 1553867-87-0((5-Methoxypyrimidin-2-yl)methanamine)
- 1157479-33-8(2-(4-chlorophenyl)-2-(dimethylamino)propanoic acid)
- 1243459-26-8(1-Cyclopropoxy-2-fluoro-benzene)
- 922062-58-6(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(propan-2-yl)benzene-1-sulfonamide)
- 1170156-90-7(1-[2-(4-methoxyphenyl)ethyl]-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea)
Empfohlene Lieferanten
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge
